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Compound of Interest

Compound Name: Quinamine

CAS No.: 77549-88-3

Cat. No.: B1205518

Get Quote

A Note on the Topic: Initial literature searches for "quinamine" in drug delivery systems did not

yield relevant research, suggesting it is not a compound currently utilized in this field. However,

significant research exists for the related Cinchona alkaloids, quinic acid and quinine. This

document focuses on the application of these two compounds in advanced drug delivery

systems, providing detailed protocols and data for researchers, scientists, and drug

development professionals.

Part 1: Quinic Acid-Conjugated Nanoparticles for
Targeted Cancer Therapy
Application Overview
Quinic acid (QA), a derivative of quinine, serves as a synthetic mimic of the sialyl Lewis-x

ligand, which binds to E-selectin and P-selectin receptors.[1][2] These selectins are

overexpressed on the surface of endothelial cells surrounding solid tumors, playing a crucial

role in angiogenesis and metastasis.[2][3] By conjugating quinic acid to the surface of drug-

loaded nanoparticles (NPs), such as those made from poly(lactic-co-glycolic acid) (PLGA), the

NPs can selectively target and bind to the tumor vasculature.[4][5] This interaction is
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hypothesized to induce a transient increase in endothelial permeability, allowing the

nanoparticles to extravasate from the bloodstream and accumulate at the tumor site more

effectively than through the passive Enhanced Permeability and Retention (EPR) effect alone.

[1][6] This targeted approach aims to increase the local concentration of anticancer drugs, such

as paclitaxel (PTX), enhancing therapeutic efficacy while minimizing systemic toxicity.[5]

Quantitative Data Summary
The following tables summarize the physicochemical properties and in vivo efficacy of

paclitaxel-loaded, quinic acid-conjugated PLGA nanoparticles (PTX-QA-NPs) from

representative studies.

Table 1: Physicochemical Characterization of QA-Conjugated Nanoparticles

Parameter PLGA-NP
PEG-PLGA-
NP

QA-NP
PTX-
Loaded QA-
NP

Source(s)

Particle Size

(nm)
180 - 250 180 - 250 180 - 250 ~267 ± 14 [4][7]

Polydispersity

Index (PDI)
N/A N/A N/A ~0.29 [7]

Zeta Potential

(mV)
N/A N/A N/A ~-28 ± 3 [7]

Drug (PTX)

Loading
N/A N/A N/A ~0.25% w/w [8]

| Encapsulation Efficiency (%) | N/A | N/A | N/A | ~31.9% - 76% |[7][8] |

Table 2: In Vivo Efficacy of PTX-Loaded QA-NP in MDA-MB-231 Tumor-Bearing Mice

Treatment Group Outcome Source(s)

PTX-loaded QA-NP
40-60% complete tumor
remission after 2 weeks

[1][2][5]
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| Control Groups (e.g., Taxol, PTX-loaded PEG-NP) | All mice succumbed to death |[1][2][5] |

Signaling Pathway and Experimental Workflow
The targeted delivery of QA-NPs relies on the interaction with E-selectin on endothelial cells,

which triggers downstream signaling to increase vascular permeability. The general

experimental workflow involves nanoparticle synthesis, characterization, and subsequent in

vitro and in vivo evaluation.

Experimental Workflow

Nanoparticle Synthesis
(Emulsification-Solvent Evaporation)

Physicochemical Characterization
(DLS, Zeta, TEM, HPLC)

In Vitro Studies
(Drug Release, Cellular Uptake)

In Vivo Efficacy
(Tumor Models)

Click to download full resolution via product page

General workflow for nanoparticle development and testing.
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QA-NP binding to E-selectin activates signaling for permeability.

Experimental Protocols
Protocol 1: Synthesis of Paclitaxel-Loaded QA-PLGA Nanoparticles
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This protocol is based on the emulsification-solvent evaporation method.[4][9]

Materials:

Poly(lactic-co-glycolic acid) (PLGA)

Quinic Acid-PEG-PLGA (QA-PEG-PLGA, custom synthesis)

Paclitaxel (PTX)

Dichloromethane (DCM)

Polyvinyl alcohol (PVA) solution (5% w/v in distilled water)

Distilled water

Probe sonicator

Magnetic stirrer

Procedure:

Organic Phase Preparation: Dissolve 20 mg of PLGA (or a mixture of PLGA and QA-PEG-

PLGA) and a desired amount of paclitaxel in 0.5 mL of DCM.

Emulsification: Add the organic phase to 3 mL of a 5% PVA aqueous solution.

Immediately emulsify the mixture using a probe sonicator at 80% amplitude for 1 minute

(e.g., using a 4-second on, 2-second off pulse mode).[4]

Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir for at

least 3 hours at room temperature to allow the DCM to evaporate completely, leading to

the formation of solid nanoparticles.[4]

Washing and Collection: Centrifuge the nanoparticle suspension (e.g., 12,000 rpm for 5

minutes) to pellet the nanoparticles.[10]
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Remove the supernatant and wash the nanoparticle pellet with distilled water four times to

remove residual PVA and unencapsulated drug.

Resuspend the final nanoparticle pellet in an appropriate buffer or water for

characterization or lyophilize for long-term storage.

Protocol 2: In Vitro Drug Release Study

This protocol utilizes the dialysis bag diffusion technique.[6][9]

Materials:

Drug-loaded nanoparticle suspension

Dialysis tubing (e.g., MWCO 12-14 kDa)

Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Magnetic stirrer and stir bar

Incubator or water bath at 37°C

Procedure:

Accurately measure a volume of the nanoparticle suspension (e.g., equivalent to 10 mg of

the drug) and place it inside a pre-wetted dialysis bag.[5]

Securely clamp both ends of the dialysis bag.

Immerse the sealed dialysis bag into a beaker containing 200 mL of release buffer.[9]

Place the beaker on a magnetic stirrer at 100 rpm and maintain the temperature at 37°C.

[9]

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL

aliquot from the release buffer.
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Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer

to maintain sink conditions.

Analyze the drug concentration in the collected aliquots using a validated analytical

method, such as HPLC or UV-Vis spectrophotometry.

Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled

nanoparticles.

Materials:

Fluorescently labeled nanoparticles (e.g., containing Rhodamine-B or FITC).

Target cells (e.g., TNF-α activated HUVECs) and control cells.

Complete cell culture medium.

Phosphate Buffered Saline (PBS).

Trypsin-EDTA.

Trypan Blue solution (0.4%).

Flow cytometer.

Procedure:

Cell Seeding: Seed cells in 12-well plates at a density of approximately 10,000 cells/cm²

and incubate for 48 hours to allow adherence.[11]

Nanoparticle Treatment: Aspirate the culture medium and treat the cells with fresh medium

containing various concentrations of fluorescently labeled nanoparticles. Incubate for a

defined period (e.g., 4 hours).
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Washing: Remove the nanoparticle-containing medium and wash the cells thoroughly

three times with cold PBS to remove non-adherent nanoparticles.

Cell Detachment: Harvest the cells by adding Trypsin-EDTA and incubating until cells

detach. Neutralize the trypsin with complete medium.

Fluorescence Quenching: Just before analysis, add Trypan Blue solution (to a final

concentration of ~0.11%) to the cell suspension. This will quench the fluorescence of

nanoparticles merely adsorbed to the outer cell surface, ensuring that only internalized

fluorescence is measured.[11]

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Gate the

live cell population and measure the mean fluorescence intensity (MFI) to quantify the

level of nanoparticle uptake.[12]

Part 2: Quinine-Loaded Solid Lipid Nanoparticles
(SLNs)
Application Overview
Quinine is a well-established antimalarial drug, but its application can be limited by side effects

and a bitter taste, which affects patient compliance, especially in pediatric populations.[5][13]

Formulating quinine into solid lipid nanoparticles (SLNs) offers several advantages. SLNs can

mask the bitter taste, protect the drug from degradation, and potentially modify its release

profile.[5] Furthermore, SLNs are suitable for various administration routes and can enhance

drug bioavailability. For complex conditions like cerebral malaria, SLNs can be further

functionalized with targeting ligands, such as transferrin, to improve drug delivery across the

blood-brain barrier.[2]

Quantitative Data Summary
The following table summarizes the physicochemical properties of quinine-loaded SLNs.

Table 3: Physicochemical Characterization of Quinine-Loaded SLNs
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Parameter
Quinine-SLN
(Unconjugated)

Transferrin-
Quinine-SLN

Source(s)

Particle Size (nm) 108 - 126
Larger than
unconjugated

[2]

Drug Loading (%) ~25 N/A [4]

Encapsulation/Entrap

ment Efficiency (%)
~75

Reduced from

unconjugated
[2][4]

| Zeta Potential (mV) | -17.8 to -16.5 | N/A |[14] |

Experimental Protocols
Protocol 4: Synthesis of Quinine-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on a modified double-emulsion solvent evaporation technique.[4][13]

Materials:

Quinine (or Quinine Sulphate)

Stearic acid (lipid)

Ethyl acetate (organic solvent)

Polyvinyl alcohol (PVA)

Distilled water

High-speed homogenizer

Magnetic stirrer

Freeze dryer

Procedure:
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Inner Aqueous Phase (w1): Dissolve 100 mg of quinine in 2 mL of a 2% aqueous PVA

solution with stirring to form the initial aqueous phase.[4]

Organic Phase (o): Dissolve 50 mg of stearic acid in 10 mL of ethyl acetate to form the

organic phase.[4]

Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and

homogenize at high speed (e.g., 3,000-6,000 rpm) for 3-6 minutes to create a water-in-oil

emulsion.[4]

Outer Aqueous Phase (w2): Prepare a separate aqueous solution of a stabilizer (e.g., 2%

PVA).

Secondary Emulsion (w1/o/w): Add the primary emulsion to the outer aqueous phase and

homogenize again at a higher speed (e.g., up to 24,000 rpm) to form the double emulsion.

Solvent Evaporation: Stir the double emulsion overnight at room temperature to evaporate

the ethyl acetate.

Collection: Collect the formed SLNs by freeze-drying the resulting suspension. The dried

powder can be stored and reconstituted for use.[4]

Protocol 5: In Vitro Quinine Release from SLNs

This protocol uses the dialysis bag diffusion technique, adapted for taste-masking evaluation.

[5]

Materials:

Quinine-loaded SLN dispersion

Dialysis bag (e.g., MWCO 12-14 kDa)

Simulated Salivary Fluid (SSF, pH 6.8)

Simulated Gastric Fluid (SGF, pH 1.2)

USP Type II dissolution apparatus
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UV-Vis Spectrophotometer

Procedure:

Transfer an accurately weighed amount of the SLN dispersion (equivalent to 10 mg of

quinine) into a dialysis bag.[5]

Taste-Masking Assessment:

Immerse the bag in 900 mL of SSF (pH 6.8) in the dissolution apparatus at 37°C and

100 rpm.[15]

Withdraw aliquots at short time intervals (e.g., 5, 10, 15 minutes) and measure quinine

concentration to ensure negligible release in conditions mimicking the mouth.[15]

Gastric Release Assessment:

Transfer the same or a fresh dialysis bag to 900 mL of SGF (pH 1.2) under the same

conditions.

Withdraw aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes) and measure

quinine concentration to determine the release profile in the stomach.[5]

Replenish the withdrawn volume with fresh media at each sampling point.

Analyze samples using a UV-Vis spectrophotometer at the appropriate wavelength for

quinine (e.g., 332 nm).[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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